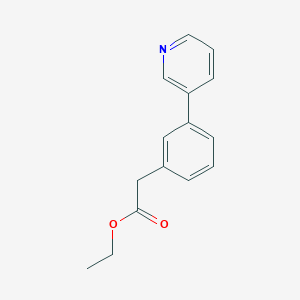
Ethyl(3-pyridin-3-YL-phenyl)-acetate
Numéro de catalogue B139748
Poids moléculaire: 241.28 g/mol
Clé InChI: NGWWADTUHUUBAK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US05153214
Procedure details


To a solution of 2.04 g (6.5 mmol) of ethyl m-(trifluoromethylsulfonyloxy)-phenylacetate in 33 ml dioxane is added 1.33 ml (6.5 mmol) hexamethylditin followed by 1.49 g (6.6 mmol) 3-(trifluoromethylsulfonyloxy)-pyridine, 0.827 g (19.5 mmol) lithium chloride and 0.15 g (0.13 mmol) tetrakis-(triphenylphosphine) palladium(0). The mixture is then heated at 90° for 62 h, diluted with ether and washed with 10% aqueous ammonia followed by water and brine. The organic layer is dried, filtered, evaporated and the residue is purified by flash chromatography using 1:1 ether/hexane as eluent to give ethyl m-(3-pyridyl)-phenylacetate; IR (CH2Cl2): 1731 cm-1.
Name
ethyl m-(trifluoromethylsulfonyloxy)-phenylacetate
Quantity
2.04 g
Type
reactant
Reaction Step One

Name
hexamethylditin
Quantity
1.33 mL
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)S(O[C:7]1[CH:8]=[C:9]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:10]=[CH:11][CH:12]=1)(=O)=O.C[Sn](C)C.C[Sn](C)C.FC(F)(F)S(O[C:35]1[CH:36]=[N:37][CH:38]=[CH:39][CH:40]=1)(=O)=O.[Cl-].[Li+]>O1CCOCC1.CCOCC.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[N:37]1[CH:38]=[CH:39][CH:40]=[C:35]([C:7]2[CH:8]=[C:9]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:10]=[CH:11][CH:12]=2)[CH:36]=1 |f:1.2,4.5,8.9.10.11.12,^1:21,25|
|
Inputs


Step One
|
Name
|
ethyl m-(trifluoromethylsulfonyloxy)-phenylacetate
|
|
Quantity
|
2.04 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OC=1C=C(C=CC1)CC(=O)OCC)(F)F
|
|
Name
|
hexamethylditin
|
|
Quantity
|
1.33 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Sn](C)C.C[Sn](C)C
|
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.49 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(S(=O)(=O)OC=1C=NC=CC1)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
0.827 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Five
|
Name
|
|
|
Quantity
|
0.15 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then heated at 90° for 62 h
|
|
Duration
|
62 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 10% aqueous ammonia
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer is dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is purified by flash chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC(=CC=C1)C=1C=C(C=CC1)CC(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
